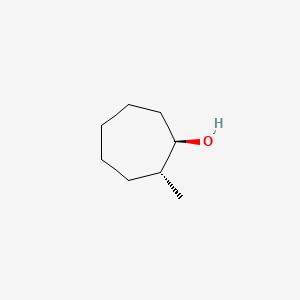
Cycloheptanol, 2-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1r,2r)-2-methylcycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a methyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,2r)-2-methylcycloheptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-methylcycloheptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of rac-(1r,2r)-2-methylcycloheptan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1r,2r)-2-methylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2-methylcycloheptanone or 2-methylcycloheptanoic acid.
Reduction: 2-methylcycloheptane.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rac-(1r,2r)-2-methylcycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-(1r,2r)-2-methylcycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1r,2r)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
- rac-(1r,2r)-2-ethynylcyclohexan-1-amine
- rac-(1r,2r)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1r,2r)-2-methylcycloheptan-1-ol is unique due to its specific stereochemistry and the presence of both a methyl group and a hydroxyl group on the cycloheptane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
19790-05-7 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(1R,2R)-2-methylcycloheptan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
CVEWSZALSLGZAU-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1CCCCC[C@H]1O |
SMILES canonique |
CC1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















